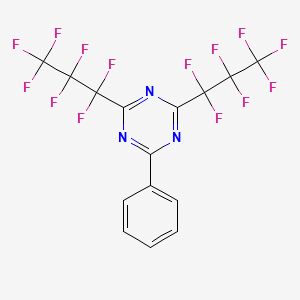
Pyrenetetrasulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrenetetrasulfonic acid, specifically 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt, is a derivative of pyrene. It is known for its high fluorescence characteristics, making it a valuable compound in various scientific applications. This compound is highly water-soluble and exhibits excellent chemical stability and fluorescence intensity at extremely low concentrations .
准备方法
Synthetic Routes and Reaction Conditions
Pyrenetetrasulfonic acid can be synthesized via a one-step sulfonating reaction. In this method, pyrene is dissolved in a solvent such as dichloroethane, and liquid sulfur trioxide is used for sulfonation. The resulting mixture is then added to ice water to prepare a this compound solution. This solution is subsequently neutralized with sodium hydroxide to form the tetrasodium salt .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the sulfonation reaction and subsequent neutralization. The final product is then purified and crystallized to obtain the tetrasodium salt in high purity .
化学反应分析
Types of Reactions
Pyrenetetrasulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce hydroxy derivatives .
科学研究应用
Pyrenetetrasulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting trace amounts of metal ions, such as ferric ions.
Biology: Employed in studying protein-protein interactions through cation-π interactions.
Medicine: Utilized in developing fluorescent tracers for medical diagnostics.
Industry: Applied in the production of water-soluble invisible inks for anti-counterfeiting applications.
作用机制
The primary mechanism of action of pyrenetetrasulfonic acid is its strong fluorescence emission when excited by ultraviolet light. This property makes it exceptionally useful as a fluorescent tracer or probe. The fluorescence quenching by metal ions, such as ferric ions, is a key aspect of its mechanism, allowing it to be used in detecting trace amounts of these ions .
相似化合物的比较
Similar Compounds
Trisodium 8-hydroxypyrene-1,3,6-trisulfonate: Another pyrene derivative with similar fluorescence properties.
Tetrasodium 1,3,6,8-pyrenetetrasulfonate hydrate: A hydrate form of pyrenetetrasulfonic acid with similar applications.
Uniqueness
This compound stands out due to its high fluorescence intensity at extremely low concentrations and its excellent water solubility. These properties make it more effective as a fluorescent tracer compared to other similar compounds .
属性
| 74998-39-3 | |
分子式 |
C16H10O12S4 |
分子量 |
522.5 g/mol |
IUPAC 名称 |
pyrene-1,2,3,4-tetrasulfonic acid |
InChI |
InChI=1S/C16H10O12S4/c17-29(18,19)10-6-8-3-1-2-7-4-5-9-12(11(7)8)13(10)15(31(23,24)25)16(32(26,27)28)14(9)30(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28) |
InChI 键 |
GEMJZZWKASRCFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=C(C4=C(C(=C(C(=C34)C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)


![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)
